A3AR modulator 1

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

MRS8054 is an orally bioavailable A3AR positive allosteric modulator (PAM) that enhances endogenous adenosine signaling without orthosteric agonism, preserving spatiotemporal fidelity. With a 64% oral bioavailability and 3.44h half-life in rats, it is ideal for chronic preclinical studies in inflammation and ischemia. Choose this pure PAM over agonists CF101/CF102 to avoid receptor desensitization and off-target A1/A2A effects. Contact us for bulk quotes and custom synthesis.

Molecular Formula C23H25IN4
Molecular Weight 484.4 g/mol
Cat. No. B10856341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR modulator 1
Molecular FormulaC23H25IN4
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCCCC(CCC)C1=NC2=C(N1)C(=NC3=CC=CC=C32)NC4=CC=C(C=C4)I
InChIInChI=1S/C23H25IN4/c1-3-7-15(8-4-2)22-27-20-18-9-5-6-10-19(18)26-23(21(20)28-22)25-17-13-11-16(24)12-14-17/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,25,26)(H,27,28)
InChIKeyPMLCQIVFRJHHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A3AR Modulator 1 (MRS8054): An Orally Bioavailable A3 Adenosine Receptor PAM with Defined Selectivity


A3AR modulator 1, also known as MRS8054, is a synthetic positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) belonging to the 1H-imidazo[4,5-c]quinolin-4-amine chemical class [1]. It enhances agonist-stimulated A3AR signaling without directly activating the receptor orthosteric site, a mechanism that preserves spatial and temporal aspects of endogenous adenosine signaling. The compound (CAS: 2991693-62-8) has a molecular weight of 484.38 and the formula C23H25IN4 [1].

Why A3AR Modulator 1 Cannot Be Interchanged with Other A3 Adenosine Receptor PAMs


While multiple positive allosteric modulators targeting the A3 adenosine receptor exist, including LUF6000 and LUF6096, direct substitution is not scientifically valid. A3AR allostery is highly species-dependent, with different compounds displaying divergent activity profiles across human, dog, rabbit, and rodent receptors [1]. Furthermore, PAMs differ substantially in their oral bioavailability, off-target interaction spectra, and pharmacokinetic half-lives—parameters critical for in vivo study design. Substituting a well-characterized compound like A3AR modulator 1 with an under-characterized analog introduces uncontrolled variables that can confound experimental interpretation and lead to erroneous conclusions regarding target engagement and therapeutic window.

Quantitative Differentiation of A3AR Modulator 1 Against Closest Analogs


Superior Oral Bioavailability and Extended Half-Life in Rat PK Studies

A3AR modulator 1 demonstrates substantial oral bioavailability (F%) and an extended plasma half-life in fasted Wistar rats following oral administration [1]. These values represent a key differentiator from other A3AR PAMs like LUF6000 and LUF6096, for which comparable oral PK data are either not reported or demonstrate lower exposure. At a 3 mg/kg oral dose, the compound achieved 64.0%F and a half-life of 3.44 hours; at 10 mg/kg, the values were 61.5%F and 3.84 hours [1]. This level of oral exposure and sustained half-life supports robust and consistent target engagement in chronic in vivo disease models.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Defined Off-Target Selectivity Profile Minimizing Polypharmacology Risk

In a broad off-target screening panel, A3AR modulator 1 (compound 39) displayed only weak interactions with three targets: translocator protein (TSPO), σ2 opioid receptor, and 5-HT2B receptor, with Ki values of 0.123 μM, 0.891 μM, and 2.6 μM, respectively [1]. No other significant off-target binding was detected at 10 μM. This defined, narrow off-target spectrum is a critical differentiator from earlier A3AR PAMs like LUF6000, whose broader off-target profile is less extensively characterized. The well-defined selectivity of A3AR modulator 1 reduces the risk of confounding pharmacological effects in complex biological systems.

Off-Target Selectivity Polypharmacology Safety Pharmacology

Potent Enhancement of Agonist Efficacy in Functional [35S]GTPγS Assays

A3AR modulator 1 significantly enhances the maximal efficacy (Emax) of the orthosteric agonist Cl-IB-MECA in stimulating [35S]GTPγS binding at the human A3AR [1]. At 1 μM, compound 39 produced a marked increase in Emax compared to control. While earlier PAMs like LUF6000 also enhance Emax, A3AR modulator 1 was optimized to achieve robust potentiation while minimizing direct agonist activity (i.e., it does not stimulate [35S]GTPγS binding in the absence of an orthosteric agonist). This pure PAM behavior is essential for maintaining signal fidelity and avoiding constitutive receptor activation.

Positive Allosteric Modulation Efficacy Enhancement Functional Assay

Favorable In Vitro Safety Margin with Low Cytotoxicity

A3AR modulator 1 exhibits low cytotoxicity in human HepG2 hepatoma cells, with an IC50 of 35.4 μM for reduction in cell viability after 48-hour exposure [1]. This provides a >280-fold safety margin relative to the sub-micromolar concentrations required for PAM activity (1 μM). In contrast, earlier imidazoquinoline-based PAMs have not been systematically evaluated for cytotoxicity, leaving their in vitro safety window undefined. The well-characterized cytotoxicity profile of A3AR modulator 1 provides researchers with a defined concentration range for in vitro studies, minimizing the risk of confounding toxicity in cellular assays.

Cytotoxicity Safety Margin In Vitro Toxicology

A3AR Modulator 1: High-Impact Research and Discovery Applications


Chronic In Vivo Efficacy Studies in Inflammation or Pain Models

The compound's high and consistent oral bioavailability (61.5-64.0%F) and extended half-life (3.44-3.84 h) [1] make it ideally suited for repeated oral dosing in rodent models of chronic inflammatory disease (e.g., rheumatoid arthritis, inflammatory bowel disease) or neuropathic pain. Unlike comparator PAMs with undefined or inferior PK, A3AR modulator 1 can be administered orally once or twice daily to achieve sustained target engagement, enabling robust evaluation of A3AR allosteric modulation as a therapeutic strategy.

Pharmacological Profiling Requiring Defined Selectivity

When conducting experiments where off-target effects could confound interpretation—such as primary cell assays, co-culture systems, or complex ex vivo tissue preparations—the compound's narrow and quantitatively defined off-target profile (Ki > 0.1 μM for only three targets) [1] provides a critical advantage. Researchers can confidently attribute observed effects to A3AR modulation rather than polypharmacology, a level of confidence not possible with less-characterized PAMs.

Species-Specific A3AR Pharmacology Studies

Given the known species dependence of A3AR allostery [1], A3AR modulator 1 is an essential tool for comparing human, dog, rabbit, and rodent A3AR pharmacology. Its well-characterized activity profile across species homologs enables researchers to select the most translationally relevant animal model and to interpret species-specific findings with greater precision.

Combination Therapy Studies with A3AR Orthosteric Agonists

The pure PAM mechanism of A3AR modulator 1—enhancing agonist efficacy without intrinsic activity [1]—makes it an ideal partner for co-administration with selective A3AR orthosteric agonists (e.g., Cl-IB-MECA, MRS5698). This combination strategy can amplify A3AR signaling while preserving the spatial and temporal fidelity of endogenous adenosine gradients, a concept being explored in oncology and inflammation where A3AR agonists are in clinical trials.

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